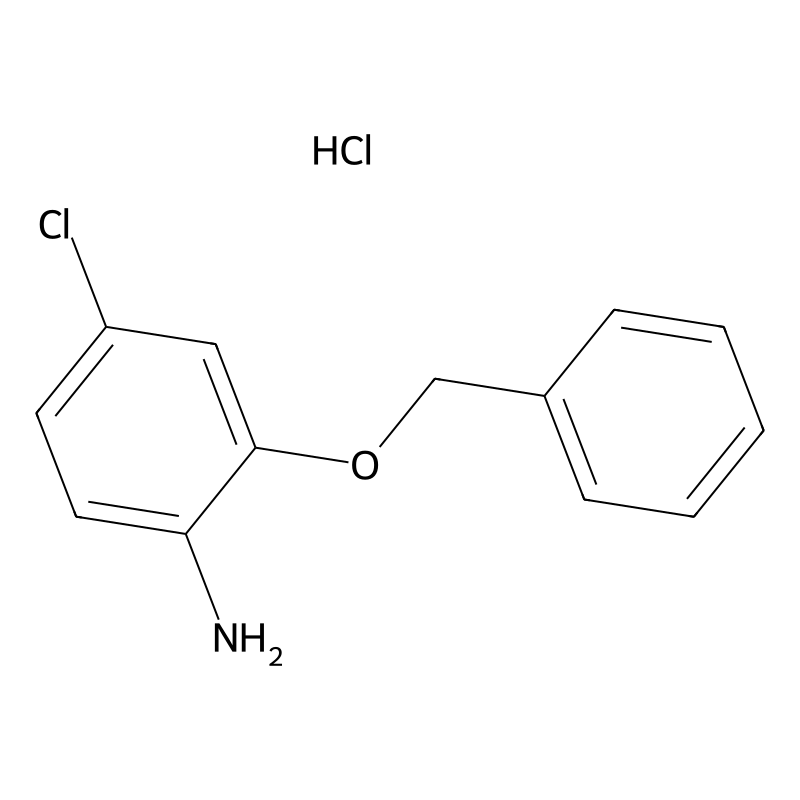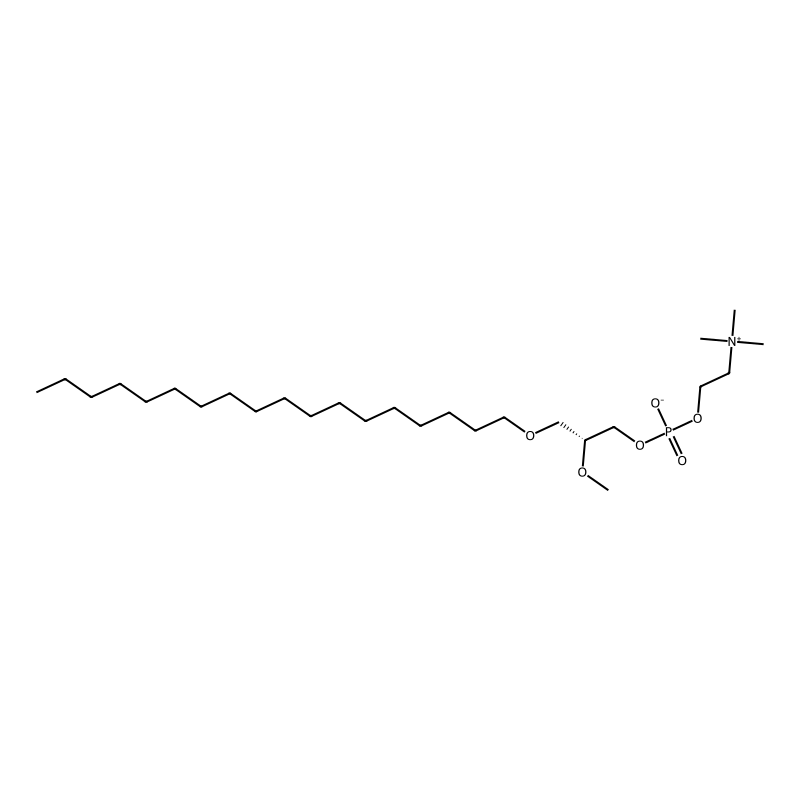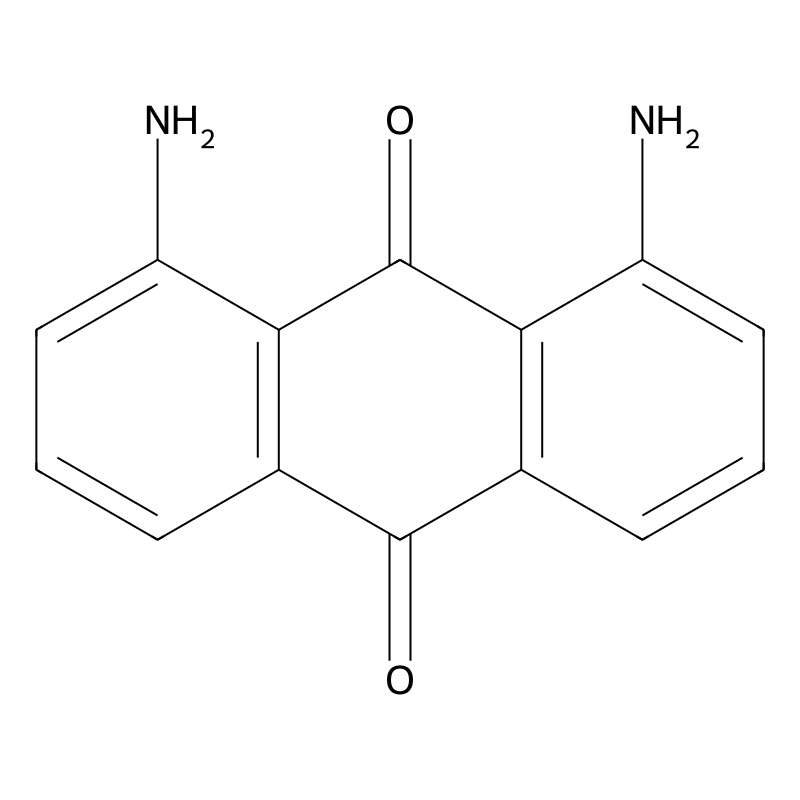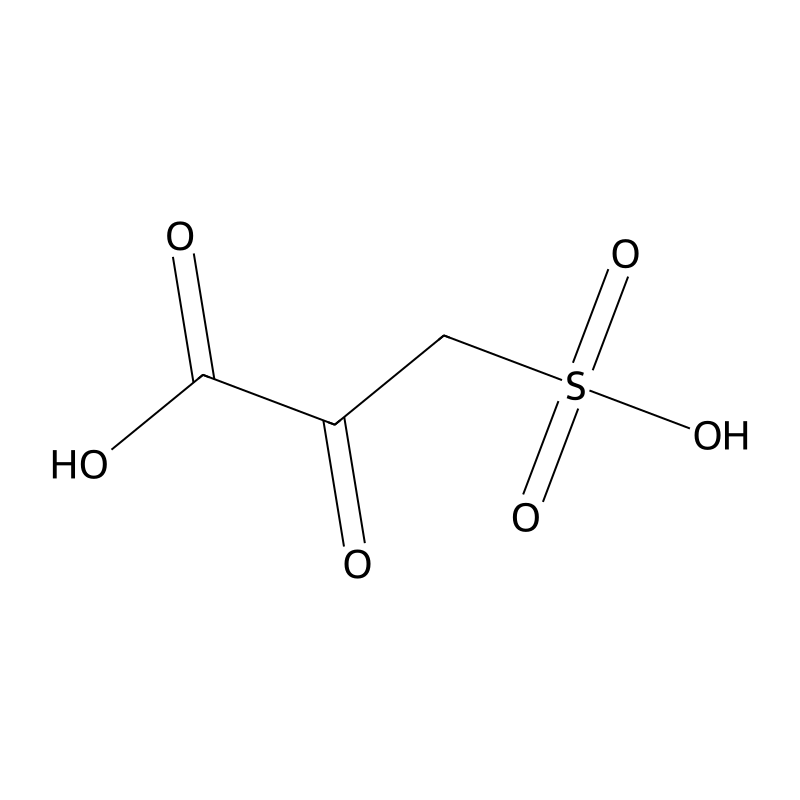2-(Benzyloxy)-4-chloroaniline hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis: Suzuki–Miyaura Coupling
Field: Organic Chemistry
Methods: The compound, potentially acting as a boron reagent, would participate in transmetalation steps where it transfers organic groups from boron to palladium .
Results: The SM coupling is known for its mild conditions and functional group tolerance, suggesting that derivatives of “2-(Benzyloxy)-4-chloroaniline hydrochloride” could enhance the reaction’s efficiency .
Antioxidant and Antimicrobial Activity
Field: Biochemistry and Pharmacology
Methods: Transition metal complexes derived from similar compounds are synthesized and tested for in vitro activity against various bacterial and fungal strains .
Results: The synthesized metal complexes show potent antioxidant activity and are effective in decolorizing DPPH solutions. They also demonstrate substantial antimicrobial activity, with certain complexes being comparable to standard drugs .
Molecular Docking Studies
Field: Computational Biology
Methods: Using computational tools, the compound’s derivatives are docked against enzymes or receptors to evaluate binding affinities and interaction sites .
Results: Molecular docking can reveal how well the compound fits into the active site of an enzyme, providing insights into its potential as a lead compound for drug development .
Material Science: Surface Morphology Analysis
Field: Material Science
Methods: Scanning Electron Microscopy (SEM) analysis could be employed to determine the surface morphology of materials treated with the compound .
Results: The SEM analysis would reveal changes in surface texture, which could lead to applications in coatings or as a modifier for material surfaces .
2-(Benzyloxy)-4-chloroaniline hydrochloride is an organic compound characterized by its structural formula, which contains a chloro group, an aniline moiety, and a benzyloxy substituent. This compound is recognized for its utility in various chemical syntheses and biological applications. It appears as a white to off-white crystalline solid and is soluble in polar solvents such as water and ethanol . The molecular formula of 2-(benzyloxy)-4-chloroaniline hydrochloride is C13H12ClN·HCl, with a molecular weight of approximately 249.2 g/mol .
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, making it useful in the synthesis of more complex molecules.
- Reduction Reactions: The aniline portion can be reduced to form amines or other derivatives.
- Esterification: The hydroxyl group from the benzyloxy moiety can participate in esterification reactions.
These reactions make it a versatile intermediate in organic synthesis.
Several methods exist for synthesizing 2-(benzyloxy)-4-chloroaniline hydrochloride:
- Benzylation of Chloroaniline: Starting from 4-chloroaniline, benzyl alcohol can be used to introduce the benzyloxy group under acidic conditions.
- Reduction of Nitro Compounds: The synthesis can also involve the reduction of corresponding nitro derivatives using reducing agents such as tin(II) chloride or palladium on carbon to yield the aniline derivative .
- Direct Chlorination: Introducing the chloro group can be achieved through chlorination of the appropriate aniline derivative.
These methods provide flexibility in producing the compound based on available starting materials and desired purity.
2-(Benzyloxy)-4-chloroaniline hydrochloride finds applications in various fields:
- Pharmaceuticals: It serves as a building block for synthesizing pharmaceutical agents due to its potential biological activity.
- Dyes and Pigments: Its chemical structure allows for use in dye manufacturing processes.
- Research: Utilized in chemical research for studying reaction mechanisms and developing new synthetic pathways.
Several compounds share structural similarities with 2-(benzyloxy)-4-chloroaniline hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloroaniline | Contains a chloro group | Simpler structure without benzyloxy substitution |
| 2-Benzyloxyaniline | Similar benzyloxy group | Lacks chlorine substitution at the para position |
| 4-Benzyloxy-3-chloroaniline | Contains both chloro and benzyloxy | Different positioning of chloro relative to amine |
| 3-Chloro-4-fluoroaniline | Contains fluoro instead of chloro | Variation in halogen substitution affecting reactivity |
The presence of both chloro and benzyloxy groups in 2-(benzyloxy)-4-chloroaniline hydrochloride contributes to its distinct reactivity profile and potential applications compared to these similar compounds.








